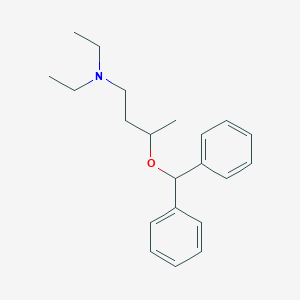

3-benzhydryloxy-N,N-diethylbutan-1-amine

Description

Chemical Identity and Structural Features of 3-Benzhydryloxy-N,N-diethylbutan-1-amine

Designation and Core Chemical Structure

The systematic IUPAC name for this compound is this compound. Its core structure is comprised of a butan-1-amine backbone. A diethylamino group is attached to the nitrogen atom at position 1, and a benzhydryloxy (diphenylmethoxy) group is substituted at position 3 of the butyl chain.

The benzhydryl moiety consists of two phenyl rings attached to a single carbon atom, which is then linked to the butan-1-amine scaffold via an ether linkage. This bulky, lipophilic group is a common feature in various biologically active compounds. The presence of a tertiary amine group, specifically a diethylamine (B46881), imparts basic properties to the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C21H29NO |

| Core Components | Butan-1-amine, Diethylamine, Benzhydryl group |

Stereochemical Considerations and Isomerism (e.g., (3S)-3-benzhydryloxy-N,N-diethylbutan-1-amine)

A critical structural feature of this compound is the presence of a chiral center at the third carbon atom of the butane (B89635) chain (C3). This is the carbon to which the benzhydryloxy group is attached. Consequently, the compound can exist as a pair of enantiomers:

(3S)-3-benzhydryloxy-N,N-diethylbutan-1-amine

(3R)-3-benzhydryloxy-N,N-diethylbutan-1-amine

The specific stereochemistry is of significant importance in the context of its potential biological activity, as molecular targets such as receptors and transporters are often stereoselective. The synthesis of a single enantiomer, for instance the (3S)-isomer, would require a stereospecific synthetic route, likely starting from a chiral precursor like (R)-3-amino-1-butanol. nih.govvcu.edugoogle.comderpharmachemica.compatsnap.com The synthesis of such chiral amino alcohols is a subject of considerable research, with both chemical and enzymatic methods being developed. nih.govderpharmachemica.com

Contextualization within Amine-Based Chemical Compounds

This compound belongs to the broad class of amine-based chemical compounds. More specifically, it can be categorized as a tertiary amino ether. The amine functional group is a key determinant of its chemical properties, including its basicity and potential to form salts with acids.

The structural motif of a benzhydryl group separated from an amine by a flexible chain is found in numerous compounds investigated for their interaction with biological systems. The nature of the amine (primary, secondary, or tertiary) and the length and substitution of the connecting chain are critical variables in structure-activity relationship (SAR) studies. pharmacy180.comacademie-sciences.fr In this case, the N,N-diethyl substitution on the butan-1-amine chain creates a tertiary amine.

Historical and Contemporary Significance in Ligand Discovery Research

While specific research focusing exclusively on this compound is not widely documented in publicly available literature, its structural components suggest a strong relevance to ligand discovery, particularly for monoamine transporters. nih.gov The benzhydryl ether moiety is a well-established pharmacophore found in potent dopamine (B1211576) transporter (DAT) inhibitors. nih.govwikipedia.org

The historical development of compounds for neurological targets has frequently utilized the benzhydryl scaffold. nih.gov Contemporary research continues to explore derivatives of this class for their potential to modulate the activity of transporters for dopamine, serotonin, and norepinephrine. nih.gov Structure-activity relationship studies on related compounds often explore variations in the amine substituent and the linker between the amine and the benzhydryl group to optimize potency and selectivity for a specific transporter. pharmacy180.comnih.gov

The synthesis of specific stereoisomers, such as (3S)-3-benzhydryloxy-N,N-diethylbutan-1-amine, would be a logical step in a research program aimed at developing selective ligands for monoamine transporters. The chirality at the C3 position would be expected to significantly influence the binding affinity and functional activity at the target protein. Therefore, the primary significance of this compound in an academic context lies in its potential as a tool compound for probing the structure and function of neurochemical transporters.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29NO |

|---|---|

Molecular Weight |

311.5g/mol |

IUPAC Name |

3-benzhydryloxy-N,N-diethylbutan-1-amine |

InChI |

InChI=1S/C21H29NO/c1-4-22(5-2)17-16-18(3)23-21(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18,21H,4-5,16-17H2,1-3H3 |

InChI Key |

XXCWBAVZJKEYFK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzhydryloxy N,n Diethylbutan 1 Amine and Its Analogs

Retrosynthetic Analysis of the 3-Benzhydryloxy-N,N-diethylbutan-1-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that suggest logical forward synthetic strategies. The first key disconnection is at the ether linkage, breaking the molecule into a benzhydryl cation equivalent and a 3-(N,N-diethylamino)butanol fragment. A second critical disconnection targets the tertiary amine, breaking the carbon-nitrogen bonds and leading back to a 3-benzhydryloxybutan-1-amine precursor and ethylating agents, or further to a 3-benzhydryloxybutanal and diethylamine (B46881).

These disconnections give rise to two main synthetic approaches:

Route A: Late-stage etherification. This strategy involves the initial synthesis of the N,N-diethylbutan-1-amine portion, specifically N,N-diethyl-3-aminobutanol, followed by the introduction of the benzhydryl group via an etherification reaction.

Route B: Late-stage amination. This approach prioritizes the formation of the benzhydryloxy-butane backbone first, creating a key intermediate such as 3-(benzhydryloxy)butanal or a derivative thereof. The N,N-diethylamino group is then introduced in a subsequent step.

Key Synthetic Pathways and Precursors utilized in the Preparation of the Benzhydryloxy Moiety

The benzhydryloxy group is a prominent structural feature, and its introduction is a critical step in the synthesis. The most common method for forming the benzhydryl ether linkage is through a Williamson-type ether synthesis.

This typically involves the reaction of a benzhydryl halide, such as benzhydryl bromide or chloride, with an alcohol. In the context of synthesizing this compound, the alcohol precursor would be a suitably protected or pre-formed aminobutanol (B45853) derivative. The reaction of benzhydryl halides with tertiary amino alcohols to form benzhydryl ethers has been described, often in the presence of an acid-binding agent like a tertiary amine to neutralize the hydrogen halide byproduct. google.com

Alternatively, benzhydrol itself can be used as a precursor. The synthesis of symmetrical bis(benzhydryl)ethers has been achieved by heating benzhydrol in the presence of a catalytic amount of p-toluenesulfonyl chloride under solvent-free conditions. researchgate.net While this method produces symmetrical ethers, modifications of this approach, such as using a large excess of the desired alcohol, could potentially favor the formation of the unsymmetrical ether. The use of protic ionic liquids as both catalyst and solvent with microwave irradiation has also been explored for the synthesis of benzhydryl ethers from benzhydrol derivatives and other alcohols. yale.edu

The benzhydrol precursors themselves are readily prepared by the reduction of the corresponding benzophenones. Catalytic hydrogenation using transition metal complexes, such as those of ruthenium or rhodium, provides an efficient route to benzhydrol and its substituted derivatives. google.com

Table 1: Selected Methods for Benzhydryl Ether Formation

| Precursors | Reagents and Conditions | Product Type | Reference |

| Benzhydrol | p-TsCl (cat.), 110°C, solvent-free | Symmetrical bis(benzhydryl) ether | researchgate.net |

| Benzhydrol derivative, Alcohol | Protic ionic liquid, Microwave irradiation | Benzhydryl ether | yale.edu |

| Benzhydryl halide, Tertiary amino alcohol | Tertiary amine (e.g., tributylamine) | Benzhydryl ether | google.com |

| Benzyl ether, t-BuLi | Electrophile (e.g., MeOD) | Functionalized dearomatized benzochromene | acs.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Strategies for the Introduction of the N,N-Diethylbutan-1-amine Side Chain

The N,N-diethylbutan-1-amine moiety can be constructed through several well-established synthetic transformations. A highly effective and widely used method is reductive amination . researchgate.netkoreascience.krresearchgate.netmdpi.com

This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound via a late-stage amination strategy, a key intermediate would be 3-(benzhydryloxy)butanal. This aldehyde can be reacted with diethylamine in the presence of a suitable reducing agent to yield the final product.

A variety of reducing agents can be employed for reductive amination, each with its own advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often favored for this transformation. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and borohydride (B1222165) exchange resin (BER). koreascience.kr Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is another viable method.

Alternatively, the N,N-diethylamino group can be introduced via direct N-alkylation of a primary amine precursor, such as 3-(benzhydryloxy)butan-1-amine. This can be achieved by reacting the amine with an ethylating agent, such as ethyl iodide or diethyl sulfate, typically in the presence of a base to scavenge the acid byproduct. However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts, requiring careful control of reaction conditions.

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference(s) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, commercially available. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective, but toxic cyanide byproduct. | researchgate.net |

| Borohydride Exchange Resin (BER) | Aldehydes, Ketones | Solid-supported reagent, easy workup. | koreascience.kr |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Imines, Enamines | "Green" method, can be highly efficient. | researchgate.netmdpi.com |

This table provides a summary of common reagents and is not exhaustive.

Methods for Stereoselective Synthesis of this compound Enantiomers

The development of a stereoselective synthesis is crucial when a specific enantiomer of a chiral compound is desired. For this compound, the chirality arises from the stereocenter at the C-3 position of the butane (B89635) chain.

A key strategy to achieve enantiomerically pure product is to start with a chiral precursor. For instance, the synthesis could commence with an enantiomerically pure form of 3-aminobutanol. Both enantiomers of 3-aminobutanol can be prepared through various methods, including chemical resolution of the racemate or asymmetric synthesis.

Once the chiral 3-aminobutanol is obtained, it can be carried through the synthetic sequence. For example, the amino group could be protected, followed by etherification with a benzhydryl halide. Subsequent deprotection and N,N-diethylation would yield the desired enantiomer of the final product.

Alternatively, an asymmetric reduction of a ketone precursor could establish the stereocenter. For example, the asymmetric hydrogenation of a suitable β-aminoketone or a related precursor using a chiral catalyst could provide access to the desired enantiomer of the amino alcohol intermediate.

Synthetic Routes for Chemical Derivatization and Analog Generation

The general synthetic strategies outlined above are amenable to the generation of a wide range of chemical analogs of this compound.

Modification of the Benzhydryl Moiety:

Substituted Benzhydrols: A variety of substituted benzophenones can be used as precursors to generate benzhydrols with different substitution patterns on the phenyl rings. These can then be incorporated into the final molecule, allowing for the exploration of electronic and steric effects of the benzhydryl group.

Heteroaromatic Analogs: Instead of two phenyl rings, analogs containing one or two heteroaromatic rings (e.g., pyridyl, thienyl) could be synthesized from the corresponding heteroaromatic ketones.

Modification of the Amino Group:

Varying the N-Alkyl Groups: The reductive amination approach is highly versatile and allows for the introduction of a wide range of primary and secondary amines, leading to analogs with different N-alkyl or N-cycloalkyl substituents.

Incorporation into Heterocycles: The amine functionality could be part of a heterocyclic ring system, such as a piperidine (B6355638) or morpholine, by using the appropriate cyclic secondary amine in the reductive amination step.

Modification of the Butane Linker:

Varying the Chain Length: The length of the alkyl chain connecting the ether and amine functionalities can be altered by starting with different amino alcohols (e.g., 2-aminoethanol, 4-aminopentanol).

Introducing Substituents: The butane chain itself can be substituted to introduce additional functional groups or stereocenters.

Pharmacological Characterization of 3 Benzhydryloxy N,n Diethylbutan 1 Amine As a Sigma Ligand

Identification and Characterization as a Sigma Receptor Ligand

The initial step in characterizing any potential therapeutic agent is to determine its binding profile and affinity for its intended biological targets. For 3-benzhydryloxy-N,N-diethylbutan-1-amine, this involves assessing its interaction with sigma receptors.

In Vitro Binding Affinities at Sigma Receptors (Sigma-1 and Sigma-2)

Currently, specific in vitro binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at sigma-1 (σ₁) and sigma-2 (σ₂) receptors is not available in the public scientific literature. Such studies would typically involve radioligand binding assays using cell membranes expressing these receptors to quantify the compound's ability to displace known sigma receptor ligands.

Receptor Selectivity Profiling across Neurotransmitter and Other Receptor Families

A comprehensive receptor selectivity profile for this compound across a broad range of neurotransmitter receptors (e.g., dopaminergic, serotonergic, adrenergic, muscarinic) and other receptor families is not documented in published research. This type of analysis is crucial for understanding the compound's potential for off-target effects.

Cellular and Subcellular Localization Studies of Sigma Receptors Interacting with this compound

While the subcellular localization of sigma receptors, particularly the sigma-1 receptor, is known to be primarily at the endoplasmic reticulum-mitochondrion interface, specific studies investigating changes in this localization or direct interaction with this compound have not been reported. researchgate.net Such research, often employing techniques like immunocytochemistry or fluorescently labeled ligands, would be necessary to visualize the cellular and subcellular sites of action for this specific compound. sigmaaldrich.com

Downstream Signaling Pathways Modulated by this compound through Sigma Receptor Engagement

The engagement of sigma-1 receptors by ligands can modulate a variety of downstream signaling pathways, including the regulation of ion channels (such as Ca²⁺, K⁺, Na⁺, and Cl⁻ channels), potentiation of NMDA and IP3 receptors, and influences on cellular processes like oxidative stress and calcium homeostasis. researchgate.netnih.gov However, there is no specific information available detailing which of these, or other, signaling cascades are modulated by this compound.

Preclinical Pharmacodynamic Investigations related to Sigma Receptor Activation/Modulation

Preclinical studies in animal models are essential to understand the physiological and behavioral effects of a compound. While ligands for sigma receptors have been investigated in models of various conditions including amnesia, depression, and neurodegenerative diseases, there are no published preclinical pharmacodynamic studies specifically for this compound. nih.gov Such investigations would be required to determine its functional effects in a living organism.

Structure Activity Relationships Sar of 3 Benzhydryloxy N,n Diethylbutan 1 Amine Derivatives As Sigma Ligands

Elucidation of Pharmacophoric Features of the Benzhydryloxy-N,N-diethylbutan-1-amine Scaffold for Sigma Receptor Interaction

The fundamental structure of 3-benzhydryloxy-N,N-diethylbutan-1-amine aligns well with established pharmacophore models for sigma-1 receptor ligands. These models generally consist of a basic, ionizable nitrogen atom and a hydrophobic aromatic region, separated by an alkyl chain of a specific length. nih.govnih.gov In this scaffold, the N,N-diethylamine group provides the requisite basic nitrogen, which is protonated at physiological pH and forms a key ionic interaction within the receptor binding site. The benzhydryloxy (diphenylmethoxy) group serves as the primary hydrophobic domain, engaging with non-polar regions of the receptor. The four-carbon butane (B89635) chain acts as a spacer, positioning the two key functional groups at an optimal distance and orientation for effective binding.

Contribution of the Benzhydryloxy Moiety to Sigma Receptor Affinity and Intrinsic Activity

The benzhydryloxy moiety, consisting of two phenyl rings attached to a single carbon, is a significant contributor to the molecule's affinity for sigma receptors. This large, lipophilic group is thought to interact with hydrophobic pockets within the sigma-1 receptor's ligand-binding domain. nih.gov The ability of the two phenyl rings to rotate allows them to adopt a conformation that maximizes van der Waals interactions within the binding site.

Structural modifications to these phenyl rings can significantly impact binding affinity. For instance, the addition of electron-withdrawing groups, such as a nitro group in the para position of a phenyl ring on related phenylalkylamine scaffolds, has been shown to enhance affinity for the sigma-1 receptor. nih.gov Conversely, introducing bulky substituents could create steric hindrance, potentially reducing affinity.

Role of the N,N-Diethylbutan-1-amine Chain in Ligand Binding and Selectivity

The N,N-diethylbutan-1-amine portion of the molecule is crucial for both binding and selectivity. The tertiary amine's nitrogen atom is considered an essential pharmacophoric element, forming a primary electrostatic interaction with an acidic residue in the receptor. nih.gov The N-alkyl substituents play a vital role in modulating affinity and selectivity. In the case of this compound, the two ethyl groups provide more steric bulk compared to the methyl groups found in its close analog, diphenhydramine (B27). This increased bulk can influence how the ligand fits into the binding pocket and may contribute to selectivity between sigma receptor subtypes.

The length of the alkyl chain connecting the amine and the ether oxygen is another critical determinant of affinity. Studies on various phenylalkylamines and related ligands show that a chain of two to four carbons is generally optimal for high-affinity sigma-1 receptor binding. rsc.org The butyl chain in this specific compound falls within this optimal range, allowing for proper positioning of the terminal amine relative to the hydrophobic benzhydryl group.

Influence of Structural Modifications on Sigma Receptor Binding and Selectivity Profiles

Systematic structural modifications of the this compound scaffold have provided a clearer understanding of the requirements for sigma receptor binding. Key areas for modification include the N-alkyl substituents, the length of the central alkyl chain, and substitutions on the benzhydryl phenyl rings.

| Modification | Effect on Sigma-1 Affinity | Effect on Sigma-2 Affinity | Rationale |

| N-Alkyl Group Size | |||

| N,N-Dimethyl -> N,N-Diethyl | Variable | Variable | Increased steric bulk can alter fit in the binding pocket. |

| N,N-Diethyl -> N,N-Dipropyl | Decrease | Decrease | Larger alkyl groups may introduce steric clashes. |

| Alkyl Chain Length | |||

| Ethyl -> Propyl/Butyl | Increase | Variable | Optimal spacing between amine and hydrophobic moiety is achieved. rsc.org |

| Butyl -> Pentyl/Hexyl | Decrease | Decrease | Longer chains may be too flexible or position groups sub-optimally. |

| Phenyl Ring Substitution | |||

| H -> 4-Fluoro | Increase | Variable | Halogen substitution can enhance hydrophobic interactions. |

| H -> 4-Methoxy | Decrease | Decrease | Bulky, electron-donating groups may be unfavorable. |

This table represents generalized SAR trends observed in related sigma ligand classes, as specific data for direct derivatives of this compound is limited. The trends are based on principles from studies on phenylalkylamines and fenpropimorph (B1672530) derivatives. nih.gov

Stereochemical Implications in the Activity of this compound Isomers

The carbon atom at position 3 of the butane chain is a chiral center, meaning the compound exists as two enantiomers: (R)-3-benzhydryloxy-N,N-diethylbutan-1-amine and (S)-3-benzhydryloxy-N,N-diethylbutan-1-amine. The sigma-1 receptor is known to be highly stereoselective for many of its ligands. sigmaaldrich.com For instance, it shows a marked preference for the (+)-enantiomers of benzomorphan (B1203429) opioids. nih.gov

Therefore, it is highly probable that the two enantiomers of this compound exhibit different binding affinities for the sigma-1 receptor. One enantiomer is likely to fit more precisely into the chiral binding pocket of the receptor, leading to a stronger interaction and higher affinity. In contrast, the sigma-2 receptor has been reported to show less stereoselectivity for some ligands. nih.gov Testing the separated enantiomers is essential to fully characterize the compound's pharmacological profile and to develop more selective agents.

Comparative SAR Analysis with Structurally Related Ligands (e.g., Diphenhydramine derivatives, other sigma ligands)

A comparative analysis of this compound with structurally related compounds provides valuable context for its SAR.

Comparison with Diphenhydramine: Diphenhydramine (2-benzhydryloxy-N,N-dimethylethanamine) is a well-known antihistamine that also possesses off-target affinity for sigma-1 receptors. nih.govnih.gov The structural differences between diphenhydramine and the title compound are key to understanding their differing receptor profiles.

| Feature | This compound | Diphenhydramine | SAR Implication |

| Alkyl Chain | Butyl (4 carbons) | Ethyl (2 carbons) | The longer butyl chain may allow for better positioning within the sigma receptor binding site compared to the shorter ethyl chain. |

| N-Substituents | Diethyl | Dimethyl | The larger ethyl groups increase steric bulk around the nitrogen, which can influence selectivity and affinity compared to the smaller methyl groups. |

| Chirality | Chiral at C-3 | Achiral | The presence of a stereocenter allows for the development of stereoselective ligands, a property the achiral diphenhydramine lacks. |

Comparison with other Phenylalkylamine Sigma Ligands: The broader class of phenylalkylamines has been extensively studied for sigma receptor activity. nih.gov Many high-affinity ligands feature a phenyl ring connected to a basic amine by a propyl or butyl chain. nih.gov The this compound scaffold can be seen as an extension of this template, where a second phenyl ring is added to create the bulky benzhydryl group, enhancing hydrophobic interactions. This diphenyl substitution is a common strategy to increase affinity for various CNS targets, but the specific arrangement in this scaffold is optimized for the topology of the sigma receptor binding site.

Advanced Research Tools and Methodologies Applied to 3 Benzhydryloxy N,n Diethylbutan 1 Amine

Computational Chemistry and Molecular Modeling for Ligand Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. For a compound like 3-benzhydryloxy-N,N-diethylbutan-1-amine, these techniques would be crucial in predicting its biological targets and optimizing its structure for enhanced activity and selectivity.

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to understand how it might interact with potential biological receptors. For instance, studies on benzimidazole (B57391) derivatives have utilized molecular docking to investigate their binding affinity with protein targets like the epidermal growth factor receptor (EGFR). sdiarticle4.comsdiarticle4.com In one such study, researchers found that a benzodiazole derivative exhibited a low binding energy of -6.42 kcal/mol, suggesting a strong and stable interaction with the EGFR protein 1M17. sdiarticle4.com This approach allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for the stability of the ligand-protein complex. sdiarticle4.com Similar methodologies could be applied to this compound to screen for potential protein targets and to hypothesize its mechanism of action at a molecular level.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the complex over time. sdiarticle4.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the intricate details of the binding process. nih.gov For example, MD simulations have been used to confirm the stability of protein-ligand complexes for benzimidazole derivatives, showing minimal fluctuations in the root mean square deviation (RMSD) of the complex over the simulation period. sdiarticle4.comnih.gov Such studies are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding kinetics and thermodynamics. Applying MD simulations to this compound would help in assessing the stability of its potential binding modes with various receptors and in identifying key residues that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR studies on this compound are available, research on related benzhydryl amines has highlighted the importance of physicochemical properties like lipophilicity in determining their binding affinity to biological targets. nih.gov For instance, a SAR study on chlorcyclizine (B1668710) analogues revealed that the presence of hydroxyl or amino groups at the terminal position of the side chain was crucial for their antiviral activity. nih.gov By synthesizing and testing a series of analogues of this compound, a QSAR model could be developed to predict the activity of new derivatives and to guide the design of more potent compounds.

Advanced Analytical Methodologies for Purity and Identity Confirmation in Research Studies

The definitive identification and purity assessment of a chemical compound are paramount in any research setting. For a molecule such as this compound, a combination of advanced analytical techniques would be necessary to ensure its structural integrity and to quantify any impurities.

Modern analytical chemistry offers a plethora of techniques for the characterization of complex organic molecules. researchgate.net High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying compounds in a mixture. aquaenergyexpo.comtaylorandfrancis.com Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, especially for volatile compounds. aquaenergyexpo.com For non-volatile or thermally unstable compounds, techniques like reversed-phase HPLC are often employed. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound, providing detailed information about the connectivity and chemical environment of each atom. americanpharmaceuticalreview.com Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide complementary information about the functional groups present in the molecule. americanpharmaceuticalreview.com The selection of the appropriate analytical method often depends on the physicochemical properties of the analyte and the complexity of the sample matrix. americanpharmaceuticalreview.com

Table 1: Prospective Analytical Techniques for the Characterization of this compound

| Analytical Technique | Information Provided | Application in Research |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Purity assessment and quantification of the compound. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Structural confirmation and identification of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including connectivity of atoms. | Unambiguous confirmation of the chemical structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule. | Confirmation of the presence of key chemical bonds. |

Development of Radiolabeled Probes for Receptor Mapping and Imaging in Research Settings

Radiolabeled compounds are essential tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.gov

The development of a radiolabeled version of this compound would enable researchers to study its distribution, pharmacokinetics, and target engagement in living organisms. The choice of radionuclide is critical and depends on factors such as the half-life of the isotope and the biological question being addressed. nih.gov Common isotopes used in PET imaging include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.gov For instance, ¹¹C-labeled butan-1-amine has been synthesized for research purposes. nih.gov

The process of radiolabeling involves incorporating the radionuclide into the molecule of interest. This can be a complex process, and the resulting radiotracer must be stable both in vitro and in vivo to provide accurate imaging data. nih.gov Once a suitable radiolabeled probe is developed, it can be used in preclinical and potentially clinical studies to map the distribution of its target receptors and to investigate their role in health and disease.

Investigational Preclinical Research and Mechanistic Studies Involving 3 Benzhydryloxy N,n Diethylbutan 1 Amine

Exploration of Sigma Receptor Function in Preclinical Models of Relevant Conditions (e.g., emesis, pain)

There are no available studies on the effects of 3-benzhydryloxy-N,N-diethylbutan-1-amine in preclinical models of emesis or pain. Research into the role of sigma receptor ligands, in general, has suggested potential applications in these areas, but no such investigations have been published for this specific compound.

Research into Potential Modulatory Effects on Neurotransmission and Cellular Processes

There is a lack of published research on the potential modulatory effects of this compound on neurotransmission and other cellular processes. Mechanistic studies to elucidate how this compound might interact with neural pathways or cellular signaling cascades have not been reported.

Future Directions in the Academic Study of this compound and Related Sigma Ligands

Given the absence of foundational preclinical data, the future direction of academic study for this compound remains speculative. The broader field of sigma receptor ligand research continues to evolve, with ongoing efforts to identify and characterize novel compounds with therapeutic potential. However, any future research involving this compound would first require comprehensive in vitro and in vivo characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.